

enflurane mechanism of action GABA receptor

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Compound Focus: Enflurane

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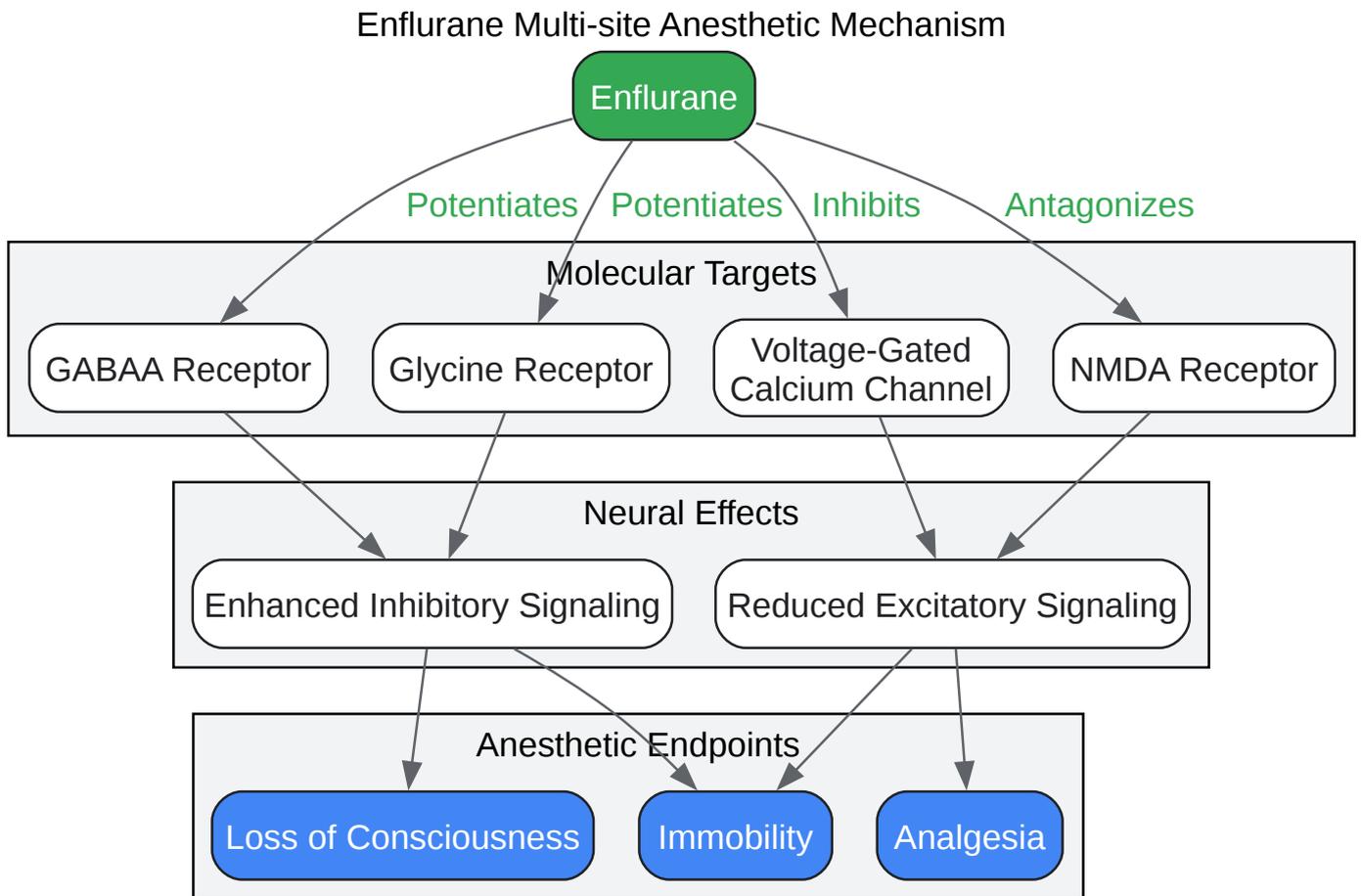
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Molecular Targets and Mechanisms of Action

Enflurane modulates neural activity by enhancing inhibitory signals and suppressing excitatory ones. The table below summarizes its key molecular targets:

Target	Action of Enflurane	Experimental Evidence & Notes
GABA_a Receptor	Positive allosteric modulator (potentiator) [1] [2].	Binds to transmembrane domain interfaces (e.g., β +/ α -) [3]. A study in mouse spinal cords showed GABA _a receptors mediate about 26% of its depressant action [4].
Glycine Receptor	Potentiator [1].	Contributes to ~29% of its depressant effect on spinal neurons [4].
Voltage-Dependent Calcium Channels	Inhibitor [1].	Cardio-depressant effects may stem from binding to cardiac sarcoplasmic reticulum channels [1].
Glutamate (NMDA) Receptor	Antagonist [1].	Contributes to reduced excitatory neurotransmission.

The following diagram illustrates how these mechanisms converge to produce anesthesia:



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Key Experimental Evidence and Protocols

Our understanding of **enflurane**'s mechanism is supported by specific experimental approaches:

Electrophysiology in Spinal Cord Preparations

This method is used to study how anesthetics depress motor output and immobility at the spinal level [5] [4].

- **Protocol Overview:**

- **Tissue Preparation:** Spinal cord tissue slices are obtained from laboratory rats (e.g., embryonic day E14-15) and cultured [4].

- **Recording:** Extracellular voltage recordings are made from ventral horn interneurons, which are involved in motor reflex pathways, to monitor spontaneous action potential firing [4].
- **Drug Application:** **Enflurane** is applied at known concentrations.
- **Pharmacological Blockade:** Receptor-specific antagonists (e.g., GABA_A receptor antagonist **bicuculline** or glycine receptor antagonist **strychnine**) are applied before and during **enflurane** exposure. The attenuation of **enflurane**'s depressant effect by an antagonist reveals that receptor's relative contribution [5] [4].

Studies on Genetically Modified Mice

Using mice with specific GABA_A receptor subunit mutations helps pinpoint the role of specific subunits [5] [6].

- **Protocol Overview:**
 - **Model:** Use mice lacking the beta3 subunit of the GABA_A receptor ($\beta 3^{-/-}$) or carrying a point mutation like $\beta 3(N265M)$ that reduces anesthetic sensitivity [5] [6].
 - **Measurement:** Compare the Minimum Alveolar Concentration (MAC or the concentration preventing movement in response to a noxious stimulus) between mutant and wild-type mice. An increased MAC in mutants indicates reduced anesthetic potency [5].
 - **In vitro Correlates:** Electrophysiological recordings from spinal cords or neurons of these mutants can directly test **enflurane**'s effects on synaptic transmission [5].

Photolabeling and Binding Site Mapping

This technique identifies the precise amino acid residues where volatile anesthetics bind within a protein complex like the GABA_A receptor [3].

- **Protocol Overview:**
 - **Photolabel Probe:** A photoactivatable analog of the anesthetic (e.g., azi-isoflurane) is synthesized. This molecule is inert until exposed to UV light, which activates it to form a covalent bond with nearby amino acids [3].
 - **Receptor Preparation:** Human GABA_A receptors (e.g., $\alpha 1\beta 3$ or $\alpha 1\beta 3\gamma 2L$ subtypes) are expressed in HEK293 cells and purified [3].
 - **Labeling and Analysis:** The photolabel is allowed to bind to the receptor in the dark, then UV light is applied. The receptor is digested, and the photolabeled peptides are identified using mass spectrometry. The specific binding sites are revealed by locating these tagged residues within the receptor's 3D structure [3].

Key Insights for Researchers

- **No Single Dominant Target:** **Enflurane**'s effects result from combined modulation of GABA_a, glycine receptors, and possibly other targets; no single mechanism is wholly responsible for spinal immobility [4].
- **Context-Dependent Mechanisms:** In animal models where a primary target like the GABA_a receptor is compromised, other anesthetic targets can partially compensate, maintaining depression of spinal neurotransmission [5].
- **Binding Site Specificity:** Binding occurs at specific cavities within subunit interfaces in the transmembrane domain, with different anesthetics like isoflurane and sevoflurane showing distinct binding patterns [3] [7].

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